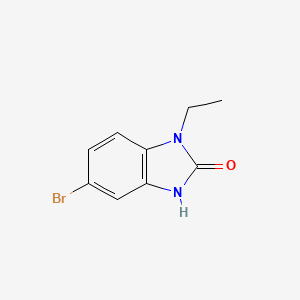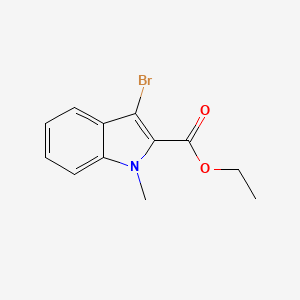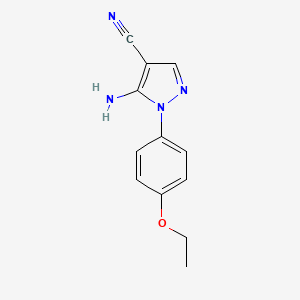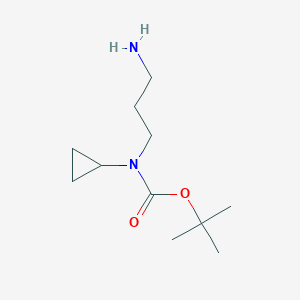
2-(4-tert-Butyl-benzyl)-isothiourea
Vue d'ensemble
Description
The compound “2-(4-tert-Butyl-benzyl)-isothiourea” is a derivative of isothiourea, which is an organic compound with the formula NH2C(S)NH2. It is a tautomeric compound, existing in two isomeric forms, one with the thiocarbonyl functional group (C=S) and the other with the normal carbonyl group (C=O) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, isothiourea derivatives are generally synthesized through the reaction of primary amines with thiocyanates . The synthesis of related compounds, such as 4-tert-butyl benzyl chloride, involves the reaction of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid .Mécanisme D'action
The mechanism of action of TBBIT is not fully understood. However, it is believed that TBBIT exerts its effects by inhibiting the activity of certain enzymes that are involved in cell growth and division. TBBIT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBBIT has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TBBIT has been shown to have anti-inflammatory and anti-oxidant effects. TBBIT has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBBIT is its relatively low toxicity. TBBIT has been shown to be well-tolerated in animal models, even at high doses. Additionally, TBBIT is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of TBBIT is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on TBBIT. One area of research is in the development of new cancer therapies that incorporate TBBIT. Additionally, TBBIT may have potential applications in the treatment of other diseases, such as diabetes and inflammation. Further studies are needed to fully understand the mechanism of action of TBBIT and to identify its potential therapeutic applications.
Applications De Recherche Scientifique
TBBIT has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. TBBIT has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, TBBIT has been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.ClH/c1-12(2,3)10-6-4-9(5-7-10)8-15-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKDVCPIMLONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



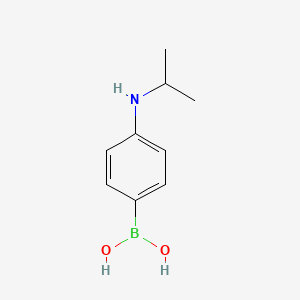


![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![Tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1388071.png)
